molecular formula C18H29NO2 B5006067 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

Numéro de catalogue B5006067
Poids moléculaire: 291.4 g/mol
Clé InChI: PBQXZGGQXMJJJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, which are involved in the development and progression of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation in autoimmune diseases. This compound has also been shown to have a synergistic effect with other anti-cancer drugs, such as rituximab and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic properties, and favorable safety profile. However, this compound has some limitations, such as its potential for off-target effects and the need for further studies to determine its efficacy and safety in clinical trials.

Orientations Futures

There are several future directions for the research and development of 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other anti-cancer drugs and immunotherapies. Additionally, further studies are needed to determine the optimal dosing and treatment duration of this compound, as well as its potential for resistance and long-term effects.

Méthodes De Synthèse

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine is synthesized through a multi-step process that involves the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethyl chloride. This compound is then reacted with 1-(2-pyrrolidin-1-ylethyl)pyrrolidine to form this compound.

Applications De Recherche Scientifique

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. This compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.

Propriétés

IUPAC Name

1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-8-4-5-9-17(16)21-15-14-20-13-12-19-10-6-7-11-19/h4-5,8-9H,6-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXZGGQXMJJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.